Nickel carbonate

Description

Structure

3D Structure of Parent

Properties

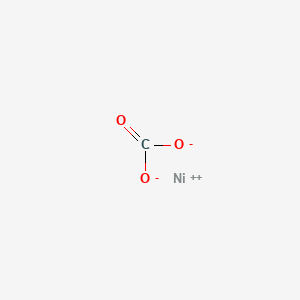

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Deep Dive into the Synthesis of Nickel Carbonate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel carbonate (NiCO₃) nanoparticles, a material of growing interest in various scientific fields, including catalysis, energy storage, and biomedical applications. This document details established synthesis methodologies, presents quantitative data in a structured format for comparative analysis, and offers visual representations of experimental workflows to facilitate understanding and replication.

Introduction to this compound Nanoparticles

This compound nanoparticles are inorganic compounds that have garnered significant attention due to their unique physicochemical properties at the nanoscale. These properties, including high surface area-to-volume ratio and distinct electronic characteristics, make them promising candidates for a range of applications. In the biomedical field, nanoparticles are being explored for drug delivery systems, as contrast agents in imaging, and in therapeutic applications. The synthesis method plays a crucial role in determining the size, morphology, and, consequently, the functionality of these nanoparticles.

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of this compound nanoparticles. The choice of method influences key characteristics of the resulting nanoparticles, such as particle size, crystallinity, and purity. This section outlines the most common and effective synthesis routes.

Chemical Co-precipitation Method

Chemical co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing this compound nanoparticles.[1] This technique involves the precipitation of nickel ions (Ni²⁺) from a solution by introducing a carbonate source.

Experimental Protocol:

A typical chemical co-precipitation synthesis involves the following steps:

-

Precursor Preparation: A solution of a nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (Ni(NO₃)₂), is prepared in a solvent, typically deionized water.[1]

-

Precipitating Agent: A solution of a carbonate salt, commonly sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃), is prepared separately.[1][2]

-

Reaction: The carbonate solution is added dropwise to the nickel salt solution under constant stirring. This leads to the formation of a this compound precipitate.

-

Washing: The precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried, often in an oven at a controlled temperature (e.g., 60-80°C), to obtain the this compound nanoparticles in powder form.[3]

Logical Relationship of Co-Precipitation Synthesis:

Caption: Workflow of the chemical co-precipitation method for this compound nanoparticle synthesis.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This technique allows for precise control over the size, morphology, and crystallinity of the nanoparticles.

Experimental Protocol:

A representative hydrothermal synthesis protocol is as follows:

-

Precursor Solution: A nickel salt (e.g., nickel nitrate hexahydrate) and a carbonate source (e.g., urea) are dissolved in deionized water.[4]

-

Autoclave Treatment: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 80-140°C) for a set duration (e.g., 12-48 hours).[4][5] During this process, the urea slowly decomposes, providing a gradual release of carbonate ions for a more controlled precipitation.

-

Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.

-

Washing and Drying: The product is washed with deionized water and ethanol and then dried to obtain the final this compound nanoparticles.

Experimental Workflow for Hydrothermal Synthesis:

Caption: Step-by-step workflow of the hydrothermal synthesis of this compound nanoparticles.

Solvothermal Method

Similar to the hydrothermal method, the solvothermal method uses a sealed vessel at elevated temperatures. However, it employs non-aqueous solvents, which can influence the morphology and properties of the resulting nanoparticles.

Experimental Protocol:

-

Precursor and Solvent: A nickel precursor, such as nickel chloride, is dissolved in a non-aqueous solvent like ethylene glycol.[6]

-

Reaction Conditions: The solution is placed in an autoclave and heated to a specific temperature (e.g., 190°C) for a defined period (e.g., 24 hours). The pH of the precursor solution can also be adjusted.[6]

-

Product Recovery: After cooling, the product is collected, washed with a suitable solvent (e.g., ethanol), and dried.

Microwave-Assisted Method

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reaction mixture. This can lead to faster reaction rates and potentially different nanoparticle morphologies compared to conventional heating methods.

Experimental Protocol:

-

Reaction Mixture: A nickel precursor (e.g., nickel chloride) and a reducing agent (e.g., hydrazine hydrate) are dissolved in a solvent like ethylene glycol, often in the presence of a stabilizing agent such as polyvinylpyrrolidone (PVP). An appropriate amount of a carbonate source (e.g., Na₂CO₃) is also added.[7][8]

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific power and for a short duration.

-

Purification: The resulting nanoparticles are collected, washed, and dried.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods reported in the literature. This allows for a direct comparison of how different synthesis parameters can affect the final product.

| Synthesis Method | Nickel Precursor | Carbonate Source | Temperature (°C) | Time (h) | Average Particle Size (nm) | Morphology | Reference |

| Chemical Co-precipitation | Nickel Chloride | Sodium Carbonate | Room Temperature | - | 2.3 ± 2.8 | Spherical | [1] |

| Hydrothermal | Nickel Nitrate | Urea | 120 | 24 | - | Caterpillar-like 1D nanosheet arrays | [4][9] |

| Solvothermal | Nickel Chloride | - | 190 | 24 | ~49 | - | [6] |

| Microwave-Assisted | Nickel Chloride | Sodium Carbonate | - | - | ~6.3 | Flower-like | [7] |

Note: The solvothermal and some microwave-assisted methods described in the literature often focus on the synthesis of metallic nickel or nickel oxide nanoparticles, with this compound sometimes being an intermediate or precursor. The provided data is for the final nickel-based nanoparticle product as reported in the respective studies.

Characterization of this compound Nanoparticles

To ascertain the properties of the synthesized this compound nanoparticles, a suite of characterization techniques is employed:

-

Transmission Electron Microscopy (TEM): Used to visualize the morphology, size, and size distribution of the nanoparticles.[1]

-

X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the this compound.[1]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Provide information on the thermal stability and decomposition of the nanoparticles.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the sample, confirming the presence of carbonate ions.

Applications in Drug Development and Research

Nickel-based nanoparticles, including this compound, are being investigated for various biomedical applications. Their magnetic properties make them potential candidates for:

-

Targeted Drug Delivery: Nanoparticles can be functionalized with drugs and guided to a specific site in the body using an external magnetic field.[10]

-

Hyperthermia Treatment: Magnetic nanoparticles can generate heat when subjected to an alternating magnetic field, which can be used to selectively destroy cancer cells.

-

Contrast Agents for MRI: Their magnetic properties can enhance the contrast in Magnetic Resonance Imaging.

Furthermore, the catalytic properties of nickel-based nanoparticles are of interest in various chemical transformations relevant to pharmaceutical synthesis.[10]

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, with each offering distinct advantages in terms of control over particle size, morphology, and reaction conditions. The chemical co-precipitation method stands out for its simplicity, while hydrothermal and solvothermal routes provide greater control over the final product's characteristics. Microwave-assisted synthesis offers a rapid and efficient alternative. The choice of synthesis method will ultimately depend on the desired properties of the nanoparticles for their intended application, whether in catalysis, energy storage, or the promising field of drug development. Further research into the surface functionalization and biocompatibility of these nanoparticles will be crucial for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 9. Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]

crystal structure of basic nickel carbonate

An In-depth Technical Guide to the Crystal Structure of Basic Nickel Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic this compound is an inorganic compound of significant industrial importance, primarily serving as a precursor in the synthesis of nickel-based catalysts, pigments, and materials for batteries. It is not a single, stoichiometric compound but rather a mixed salt containing nickel(II) carbonate (NiCO₃), nickel(II) hydroxide (Ni(OH)₂), and water of hydration. Its general formula is often represented as xNiCO₃·yNi(OH)₂·zH₂O. The most frequently cited compositions in industrial contexts are Ni₄CO₃(OH)₆(H₂O)₄ and NiCO₃·2Ni(OH)₂·xH₂O.[1][2][3][4] The variable composition and degree of hydration significantly influence its physical and chemical properties, including its crystal structure.

This technical guide provides a comprehensive overview of the , addressing both its amorphous nature in synthetic preparations and the well-defined crystal structures of its naturally occurring mineral analogs.

The Amorphous Nature of Synthetic Basic this compound

Commercially produced basic this compound is typically a pale green, amorphous powder.[5] The precipitation methods used for its synthesis often result in a product that lacks long-range crystalline order. X-ray diffraction (XRD) patterns of such synthetic basic this compound typically show broad, diffuse peaks rather than the sharp, well-defined reflections characteristic of a crystalline material. These patterns confirm the presence of both NiCO₃ and Ni(OH)₂ components within the composite material.[5]

The amorphous nature arises from the rapid precipitation process, which does not allow for the formation of a regular, repeating atomic arrangement. The precise ratio of carbonate to hydroxide and the amount of incorporated water can vary depending on the synthesis conditions, further contributing to the lack of crystallinity.

Crystal Structures of Basic this compound Minerals

In contrast to synthetic variants, several naturally occurring minerals are chemically analogous to basic this compound and possess well-defined crystal structures. These minerals provide valuable insights into the possible atomic arrangements in crystalline forms of basic this compound. The crystallographic data for these minerals are summarized in the following tables.

Zaratite: A Hydrated Nickel Hydroxycarbonate

Zaratite is a bright emerald-green mineral with the chemical formula Ni₃(CO₃)(OH)₄·4H₂O.[6][7] It is found as a secondary mineral in serpentinized ultramafic rocks.[7] Zaratite crystallizes in the isometric (cubic) crystal system.[6][7]

| Table 1: Crystallographic Data for Zaratite | |

| Chemical Formula | Ni₃(CO₃)(OH)₄·4H₂O[6] |

| Crystal System | Isometric[6] |

| Space Group | Not determined |

| Lattice Parameter (a) | 6.16 Å[6] |

| Unit Cell Volume | 233.74 ų[6] |

| Color | Emerald-green[6] |

| Luster | Vitreous, Greasy[6] |

| Hardness (Mohs) | 3.5[6] |

| Specific Gravity | 2.57 - 2.649[6] |

Nullaginite: An Anhydrous Basic this compound

Nullaginite, with the formula Ni₂(CO₃)(OH)₂, is a green mineral that belongs to the malachite-rosasite group.[8] It crystallizes in the monoclinic system.[8]

| Table 2: Crystallographic Data for Nullaginite | |

| Chemical Formula | Ni₂(CO₃)(OH)₂[8] |

| Crystal System | Monoclinic[8] |

| Space Group | P2₁/b[8] |

| Lattice Parameters | a = 9.2363 Å[8] |

| b = 12.0016 Å[8] | |

| c = 3.0912 Å[8] | |

| β = 90.48°[8] | |

| Unit Cell Volume | 342.65 ų[8] |

| Color | Green[8] |

| Luster | Waxy, Dull[8] |

| Hardness (Mohs) | 1.5 - 2[8] |

| Specific Gravity | 3.56 (measured), 4.10 (calculated)[8][9] |

Otwayite: A Hydrated Basic this compound

Otwayite is a green, hydrated this compound mineral with the formula Ni₂(CO₃)(OH)₂·H₂O.[10][11] It crystallizes in the orthorhombic system.[10][11]

| Table 3: Crystallographic Data for Otwayite | |

| Chemical Formula | Ni₂(CO₃)(OH)₂·H₂O[10] |

| Crystal System | Orthorhombic[10] |

| Space Group | Not determined |

| Lattice Parameters | a = 10.18 Å[10] |

| b = 27.4 Å[10] | |

| c = 3.22 Å[10] | |

| Unit Cell Volume | 898.2 ų[10] |

| Color | Bright green[10] |

| Luster | Waxy, Silky[10] |

| Hardness (Mohs) | 4[11] |

| Specific Gravity | 3.41[10][11] |

Recently Synthesized Crystalline Basic this compound

Recent research has led to the hydrothermal synthesis of a new crystalline basic this compound with the formula Ni₁₂(CO₃)₈(OH)₈·(x – 1)H₂O (where x = 6–8). This compound exhibits a cubic crystal structure.[12]

| Table 4: Crystallographic Data for a Synthetic Crystalline Basic this compound | |

| Chemical Formula | Ni₁₂(CO₃)₈(OH)₈·(x – 1)H₂O (x = 6–8)[12] |

| Crystal System | Cubic[12] |

| Space Group | P-43m[12] |

| Lattice Parameter (a) | 8.3814(2) Å[12] |

| Structural Feature | The crystal structure is composed of edge-linked [NiO₆] octahedra and carbonate units that form cages. These interconnected cages create channels filled with disordered water molecules, leading to zeolite-like behavior.[12] |

Experimental Protocols

The synthesis of basic this compound is typically achieved through precipitation from an aqueous solution. The specific protocol significantly impacts the composition and crystallinity of the final product.

General Precipitation Method

A common method for synthesizing basic this compound involves the reaction of a soluble nickel salt (e.g., nickel sulfate, nickel nitrate) with a carbonate source (e.g., sodium carbonate, sodium bicarbonate).[5][13]

Protocol:

-

Solution Preparation: Prepare an aqueous solution of a nickel salt (e.g., nickel sulfate, NiSO₄) and a separate aqueous solution of a carbonate source (e.g., sodium carbonate, Na₂CO₃).

-

Precipitation: Add the carbonate solution to the nickel salt solution under controlled conditions of temperature and pH. The pH is a critical parameter, with more alkaline conditions favoring the formation of a higher proportion of nickel hydroxide.[5] A typical pH range for the synthesis is between 7 and 9.[5]

-

Aging: The resulting precipitate slurry is often aged (stirred for a period) to allow for the stabilization of the product.

-

Washing and Filtration: The precipitate is then washed thoroughly with deionized water to remove soluble byproducts (e.g., sodium sulfate) and subsequently filtered.

-

Drying: The final product is dried at a relatively low temperature (e.g., 40-60 °C) to obtain the basic this compound powder.[5]

Hydrothermal Synthesis of Crystalline Basic this compound

To obtain a more crystalline product, hydrothermal synthesis methods can be employed. These methods involve carrying out the precipitation reaction at elevated temperatures and pressures.[12][14][15]

Protocol:

-

Reactant Mixture: A solution containing a nickel source (e.g., nickel nitrate) and a precipitating agent that also acts as a hydrolysis agent (e.g., urea) is prepared.

-

Hydrothermal Reaction: The mixture is sealed in an autoclave and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours). Under these conditions, urea decomposes to generate carbonate and ammonia in situ, leading to a more controlled precipitation and crystallization process.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried.

Visualizations

Logical Relationship of Basic this compound Forms

Caption: Relationship between amorphous and crystalline forms of basic this compound.

Experimental Workflow for Basic this compound Synthesis

Caption: Workflow for the synthesis of basic this compound via precipitation.

Conclusion

The term "basic this compound" encompasses a range of compositions rather than a single, well-defined compound. While synthetic routes typically yield an amorphous or poorly crystalline material, the study of its naturally occurring mineral analogs—zaratite, nullaginite, and otwayite—provides crucial crystallographic data and insight into the potential ordered structures. Recent advances in hydrothermal synthesis have also demonstrated the possibility of producing crystalline basic this compound with novel cage-like structures. For researchers and professionals in drug development and materials science, understanding the dependence of the crystal structure on the synthesis conditions is paramount for controlling the physicochemical properties of the final product.

References

- 1. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 2. This compound - Basic this compound Ni4co3(oh)6(h2o)4 , Paramagnetic Green Solid For Electroplating And Hydrometallurgical Applications at Best Price in Bharuch | Hemal Impex [tradeindia.com]

- 3. wholesale Nickel(II) carbonate (basic) hydrate Powder - FUNCMATER [funcmater.com]

- 4. chembk.com [chembk.com]

- 5. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]

- 6. mindat.org [mindat.org]

- 7. Zaratite - Wikipedia [en.wikipedia.org]

- 8. mindat.org [mindat.org]

- 9. Nullaginite Mineral Data [webmineral.com]

- 10. mindat.org [mindat.org]

- 11. Otwayite - Wikipedia [en.wikipedia.org]

- 12. scite.ai [scite.ai]

- 13. This compound | NiCO3 | CID 18746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. electrochemsci.org [electrochemsci.org]

thermodynamic properties of nickel carbonate

An In-depth Technical Guide on the Thermodynamic Properties of Nickel Carbonate

Introduction

Nickel(II) carbonate (NiCO₃) and its basic forms are inorganic compounds of significant industrial interest. They serve as crucial precursors in the synthesis of nickel catalysts, pigments, and specialty nickel compounds.[1][2] The thermal processing of these carbonates, particularly their decomposition to nickel(II) oxide (NiO), is a common step in many applications.[2] A thorough understanding of the is therefore essential for optimizing these processes, ensuring product quality, and developing new applications.

This guide provides a comprehensive overview of the core , details the experimental methodologies used for their determination, and illustrates key processes through logical diagrams. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed technical understanding of this compound.

Thermodynamic Properties

The thermodynamic stability and decomposition behavior of this compound are defined by its enthalpy of formation, entropy, and Gibbs free energy. These values can vary depending on the specific form of the carbonate, whether it is the simple anhydrous form (NiCO₃) or a basic this compound, which is a complex of this compound and nickel hydroxide.[2][3]

Quantitative Data Summary

The standard thermodynamic properties for anhydrous nickel(II) carbonate and a common form of basic this compound are summarized in the table below for easy comparison.

| Thermodynamic Property | Symbol | Value (NiCO₃) | Value (Basic this compound - Ni₃(CO₃)(OH)₄·3H₂O) | Units | Reference |

| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH⁰ | -694 | -1798 ± 9 | kJ/mol | |

| Standard Molar Gibbs Free Energy of Formation (at 298.15 K) | ΔfG⁰ | Value not directly cited, can be calculated | -1554 ± 6 | kJ/mol | [4][5][6] |

| Standard Molar Entropy (at 298.15 K) | S⁰ | 86.2 | 260.6 ± 7.8 | J/(mol·K) | |

| Molar Heat Capacity at Constant Pressure (at 298.15 K) | Cp | 86.2 | Not available | J/(mol·K) | |

| Decomposition Temperature | Td | ~300 | Multi-stage decomposition (see below) | °C |

Note: Basic nickel carbonates can have various stoichiometries (e.g., Ni₄CO₃(OH)₆(H₂O)₄), which will affect their thermodynamic properties.[2]

Experimental Protocols

The determination of thermodynamic properties is reliant on precise experimental techniques. The primary methods used for characterizing this compound are thermal analysis and calorimetry.

Thermal Analysis: TGA, DTA, and DSC

Thermal analysis techniques are central to understanding the decomposition behavior and thermal stability of this compound.[7][8]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For basic nickel carbonates, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the removal of water of hydration, followed by the simultaneous evolution of water and carbon dioxide from the decomposition of the hydroxide and carbonate components to form nickel oxide.[1][9]

-

Methodology: A small, precisely weighed sample (typically 10-20 mg) of this compound is placed in a crucible (e.g., alumina or platinum). The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions). The instrument continuously records the sample's mass, generating a thermogram that plots mass loss versus temperature.[1]

-

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These methods measure the temperature difference (DTA) or heat flow difference (DSC) between a sample and an inert reference as a function of temperature. They are used to identify phase transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.[7] The decomposition of this compound is an endothermic process, which is observable as a distinct peak in the DTA or DSC curve.[1][9]

-

Methodology: Similar to TGA, a small sample is placed in a crucible alongside an empty reference crucible. As the furnace temperature is ramped up, the instrument records the differential heat flow. An endothermic event, like decomposition, requires more energy to heat the sample compared to the reference, resulting in a measurable peak. The area under this peak is proportional to the enthalpy change of the reaction.[1]

-

Hydrothermal Synthesis of Basic this compound

The properties of this compound are highly dependent on its synthesis method. Hydrothermal synthesis is a common technique for producing crystalline basic this compound.

-

Methodology: A sample of basic this compound can be prepared by dissolving a nickel salt, such as nickel ammonium sulfate, in water. Ammonium bicarbonate is then added as a precipitating agent. The solution is sealed in a high-pressure reaction kettle with a polytetrafluoroethylene lining and heated to temperatures between 210-250 °C for several hours (e.g., 2-8 hours).[10] The resulting precipitate is then filtered, washed repeatedly with deionized water to remove soluble impurities, and dried to yield the final product.[10] The structure of the synthesized compound is typically verified using X-ray diffraction (XRD) and infrared (IR) spectroscopy.[4][5]

Determination of Gibbs Free Energy via Solubility

The Gibbs free energy of formation for compounds like basic this compound can be determined by measuring their solubility constant (Ksp).

-

Methodology: Experiments are conducted to measure the equilibrium concentration of nickel ions in solution after dissolving a sample of synthesized basic this compound.[4][5][6] By determining the Ksp from these equilibrium concentrations, the standard Gibbs free energy of the dissolution reaction (ΔrG°) can be calculated using the equation: ΔrG° = -RT ln(Ksp) From this, and with known thermodynamic data for the constituent ions in solution, the standard Gibbs free energy of formation (ΔfG°) of the solid compound can be derived.[4][5][6]

Visualizations: Pathways and Workflows

Diagrams are provided below to illustrate key processes related to this compound.

Caption: Thermal decomposition pathway of basic this compound.

Caption: Experimental workflow for thermal analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of solubility and thermodynamic properties of synthetic nickel hydroxide carbonate | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. measurlabs.com [measurlabs.com]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN105502523A - this compound preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Nickel Carbonate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nickel carbonate (NiCO₃), a light green, crystalline solid, is sparingly soluble in water but exhibits significantly enhanced solubility in acidic environments. This guide provides a comprehensive overview of the principles governing the dissolution of this compound in acidic solutions, including the underlying chemical reactions, influencing factors, and detailed experimental protocols for its quantification. Understanding these solubility characteristics is crucial for various applications, including catalyst preparation, electroplating, and in the context of drug development, where nickel compounds may be encountered.

Introduction

This compound's interaction with acidic solutions is a fundamental acid-base reaction. The carbonate anion (CO₃²⁻) reacts with hydrogen ions (H⁺) from the acid, leading to the formation of carbonic acid (H₂CO₃), which is unstable and readily decomposes into carbon dioxide (CO₂) and water (H₂O). This consumption of carbonate ions shifts the solubility equilibrium of this compound, promoting its dissolution to release nickel ions (Ni²⁺) into the solution.

Dissolution Chemistry

The dissolution of this compound in acidic solutions is primarily driven by the neutralization of the carbonate ion. The overall reactions with common strong acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are as follows:

Reaction with Hydrochloric Acid: NiCO₃(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l) + CO₂(g)[1][2]

Reaction with Sulfuric Acid: NiCO₃(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂O(l) + CO₂(g)

In these reactions, the solid this compound reacts with the aqueous acid to form a soluble nickel salt (nickel chloride or nickel sulfate), water, and carbon dioxide gas.[1][2]

Signaling Pathway of Dissolution

The dissolution process can be visualized as a multi-step pathway involving the protonation of the carbonate ion, leading to the breakdown of the crystal lattice.

Dissolution pathway of this compound in acid.

Quantitative Solubility Data

While specific experimental data on the solubility of this compound in various acid concentrations is not extensively published in readily available literature, the solubility can be understood qualitatively and estimated based on chemical principles. The solubility will increase with increasing acid concentration (decreasing pH) and is also affected by temperature.

Solubility Product Constant (Ksp)

The solubility of this compound in pure water is governed by its solubility product constant (Ksp). Several values have been reported in the literature.

| Parameter | Reported Value(s) |

| Ksp of NiCO₃ at 25°C | 6.6 x 10⁻⁹, 1.4 x 10⁻⁷ |

The molar solubility (S) in pure water can be calculated as S = √Ksp. Using the more common Ksp value of 6.6 x 10⁻⁹, the molar solubility is approximately 8.12 x 10⁻⁵ mol/L.

Effect of pH and Acid Concentration

The solubility of this compound increases significantly as the pH decreases (i.e., as acid concentration increases). This is due to the reaction of H⁺ ions with the carbonate ions, which removes them from the solution and shifts the dissolution equilibrium to the right, according to Le Chatelier's principle.

Table 1: Expected Qualitative Effect of Acid Concentration on this compound Solubility

| Acid Concentration | pH | Expected Ni²⁺ Concentration |

| Low | High | Low |

| Medium | Medium | Medium |

| High | Low | High |

Effect of Temperature

Generally, the dissolution of solids in liquids is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[3] This is expected to hold true for the dissolution of this compound in acidic solutions.

Table 2: Expected Qualitative Effect of Temperature on this compound Solubility in Acid

| Temperature | Expected Ni²⁺ Concentration |

| Low | Low |

| Medium | Medium |

| High | High |

Experimental Protocols

This section outlines a detailed methodology for the experimental determination of this compound solubility in an acidic solution.

Experimental Workflow

The overall workflow involves preparing acidic solutions of known concentrations, equilibrating them with an excess of this compound, separating the solid and aqueous phases, and analyzing the concentration of dissolved nickel ions.

Workflow for determining NiCO₃ solubility.

Detailed Methodologies

5.2.1 Preparation of Acidic Solutions

-

Prepare a series of acidic solutions of desired concentrations (e.g., 0.01 M, 0.1 M, 0.5 M, and 1.0 M) of a strong acid like H₂SO₄ or HCl using standard dilution techniques from a concentrated stock solution.

-

Use deionized water for all dilutions.

-

Standardize the acid solutions by titrating against a primary standard like sodium carbonate to accurately determine their concentrations.

5.2.2 Solubility Determination

-

For each acid concentration, add an excess amount of solid this compound to a known volume of the acid solution in a sealed container. The excess is to ensure that the solution becomes saturated with respect to the nickel salt formed.

-

Agitate the mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C) using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solid to settle.

-

Separate the aqueous phase from the undissolved solid by filtration or centrifugation. If filtering, use a filter paper that does not react with the acid.

-

Carefully collect the clear supernatant for analysis.

5.2.3 Analysis of Nickel Ion Concentration

The concentration of dissolved nickel ions in the acidic solution can be accurately determined using Atomic Absorption Spectrometry (AAS).[4][5][6][7][8]

Instrumentation and Parameters:

-

Instrument: Atomic Absorption Spectrophotometer with a graphite furnace.[5][7]

-

Lamp: Nickel hollow-cathode lamp.[4]

-

Slit Width: 0.2 nm.[4]

-

Background Correction: Deuterium or Zeeman background correction is recommended.[5][7]

Procedure:

-

Preparation of Standards: Prepare a series of nickel standard solutions of known concentrations by diluting a certified nickel standard solution with the same acid matrix as the samples.[4][6]

-

Sample Preparation: The collected supernatant may need to be diluted with the corresponding acid solution to bring the nickel concentration within the linear working range of the AAS instrument.

-

Calibration: Aspirate the blank and the series of nickel standards into the AAS to generate a calibration curve of absorbance versus concentration.

-

Sample Measurement: Aspirate the prepared samples into the AAS and record their absorbance.

-

Concentration Calculation: Determine the concentration of nickel in the samples by comparing their absorbance to the calibration curve. Account for any dilutions made during sample preparation.

Conclusion

The solubility of this compound is fundamentally dependent on the acidity of the solution. While sparingly soluble in water, its dissolution is significantly enhanced in the presence of acids due to the protonation of the carbonate ion and the subsequent decomposition of carbonic acid. The extent of solubility is directly related to the acid concentration and is also influenced by temperature. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine the solubility of this compound under various acidic conditions, which is essential for optimizing processes where this interaction is critical.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Nickel Carbonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition of nickel carbonate, focusing on the chemical transformations, quantitative analysis, and the experimental protocols used for its characterization. The information is intended to support research and development activities where nickel oxide, a primary product of this decomposition, is utilized.

Introduction to this compound Decomposition

The thermal decomposition of this compound is a crucial process for the synthesis of nickel(II) oxide (NiO), a material with wide applications in catalysis, battery materials, and ceramics.[1][2] The nature of the starting material, whether it is anhydrous this compound (NiCO₃) or a form of basic this compound (e.g., Ni₄CO₃(OH)₆(H₂O)₄), significantly influences the decomposition pathway and the properties of the resulting nickel oxide.[2]

The general decomposition reaction for anhydrous this compound is a single-step process where it breaks down into solid nickel oxide and carbon dioxide gas upon heating.[3]

Equation 1: Decomposition of Anhydrous this compound NiCO₃(s) → NiO(s) + CO₂(g)[3]

Basic this compound, which contains hydroxide and water molecules, undergoes a more complex, multi-stage decomposition. This process involves the initial loss of water of crystallization, followed by the simultaneous removal of water from the dehydroxylation and carbon dioxide from the decarbonation.[1][4]

Equation 2: General Decomposition of Basic this compound NiCO₃·2Ni(OH)₂·xH₂O → 3NiO + CO₂↑ + (x + 2)H₂O↑[1]

The decomposition typically begins at temperatures around 200-300°C and proceeds through various stages until the final formation of nickel oxide at higher temperatures.[1]

Quantitative Decomposition Data

The thermal decomposition of this compound has been characterized by various thermal analysis techniques. The key quantitative data from these studies are summarized below for comparative analysis.

Table 1: Thermal Decomposition Temperatures and Weight Loss of this compound

| Starting Material | Analysis Method | Temperature Range (°C) | Peak Temperature(s) (°C) | Total Weight Loss (%) | Atmosphere | Heating Rate (°C/min) | Reference |

|---|---|---|---|---|---|---|---|

| This compound Nanoparticles | TGA/DTA | 40 - 830 | 90.01, 269.18 | 24 | - | 20 | [5] |

| Basic this compound (NiCO₃·2Ni(OH)₂·4H₂O) | DTA | - | - | - | N₂, CO₂ (0-50 atm) | - | [4] |

| Pure this compound | - | - | 250 | - | - | - | [6] |

| This compound | - | 240 - 320 | - | - | - | - | [6] |

| Basic this compound | - | Starts at 200 - 300 | - | - | - | - | [1] |

| Nickel(II) Carbonate | - | ~400 | - | - | - | - |[3] |

Table 2: Enthalpy Changes during Decomposition

| Starting Material | Analysis Method | Peak Temperature (°C) | Enthalpy Change (ΔH) | Notes | Reference |

|---|

| this compound Nanoparticles | DSC | 271.93 | 99.3585 J/g | Endothermic process |[5] |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The methodologies for these experiments are detailed below.

3.1 Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature or time. This provides precise information about the decomposition stages and the total weight loss.

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (e.g., 10-15 mg) is placed in an inert crucible (e.g., alumina or platinum).[5]

-

Instrumentation: A TGA instrument is used, which consists of a high-precision balance and a furnace.

-

Experimental Conditions:

-

Heating Rate: A controlled, linear heating rate is applied. Common rates are 10°C/min or 20°C/min.[5][7]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 20-40°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-830°C).[5][7]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or helium, or in a reactive atmosphere like air, to study oxidative effects.[8][9]

-

-

Data Analysis: The output is a thermogram, a plot of mass percentage versus temperature. From this curve, the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative curve, DTG), and the percentage weight loss for each step are determined.[5]

3.2 Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to measure the heat flow associated with thermal transitions in a material. They can distinguish between endothermic processes (heat absorption), such as decomposition, and exothermic processes (heat release).

-

Sample Preparation: A few milligrams of the sample are hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: A DSC or DTA instrument measures the temperature difference between the sample and a reference as a function of temperature.

-

Experimental Conditions: The sample and reference are subjected to the same controlled temperature program as in TGA (e.g., heating from 30°C to 300°C).[5]

-

Data Analysis: The output is a curve showing heat flow versus temperature. Peaks on the curve indicate thermal events. The direction of the peak indicates whether the process is endothermic or exothermic. The area under the peak is proportional to the enthalpy change (ΔH) of the reaction.[5]

3.3 Coupled Techniques: TGA-FTIR / TGA-MS

To identify the gaseous products evolved during decomposition, TGA is often coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[8][10]

-

Methodology: The gas stream exiting the TGA furnace is directed into the FTIR gas cell or the MS inlet.

-

Data Analysis: As weight loss occurs in the TGA, corresponding IR spectra or mass spectra of the evolved gases are recorded simultaneously. This allows for the unambiguous identification of gaseous products like H₂O and CO₂ at specific decomposition temperatures.[8][10]

3.4 X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid material before and after decomposition.

-

Methodology: Powdered samples of the initial this compound and the final calcined product are analyzed. In-situ or temperature-programmed XRD (TP-XRD) can also be performed to track the structural changes as the sample is heated.[8]

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). The peak positions are compared to standard diffraction patterns in a database (e.g., JCPDS) to identify the crystalline structures, confirming the conversion of this compound to nickel oxide.[5]

Visualized Pathways and Workflows

4.1 Experimental Analysis Workflow

The logical flow for investigating the thermal decomposition of this compound is depicted below. It outlines the path from sample preparation through various analytical techniques to the final characterization of both solid and gaseous products.

4.2 Chemical Transformation Pathway

The decomposition of basic this compound is a sequential process involving dehydration and decarbonation to yield the final nickel oxide product.

References

- 1. What are the effects of temperature on this compound Basic? - Blog [wqmetal.net]

- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nickel Carbonate: Properties, Analysis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of nickel carbonate, with a focus on its chemical formula and molecular weight. It details the experimental protocols for its characterization and synthesis and illustrates a key chemical pathway involving its production and thermal decomposition.

Chemical Properties and Data

This compound exists in two primary forms: the simple, anhydrous salt (NiCO₃) and various basic nickel carbonates. Basic nickel carbonates are complexes that contain hydroxide and water molecules in addition to the carbonate. The most significant of these from an industrial standpoint is often represented by the formula Ni₄CO₃(OH)₆(H₂O)₄.[1][2] The properties of these forms are summarized below for easy comparison.

| Property | This compound (NiCO₃) | Basic this compound (NiCO₃ · 2Ni(OH)₂ · xH₂O) |

| Chemical Formula | NiCO₃[3][4][5][6][7] | NiCO₃ · 2Ni(OH)₂ · xH₂O[1][8] (hydrated) or Ni₄CO₃(OH)₆(H₂O)₄[2] |

| Molecular Weight | 118.70 g/mol [3][5][6][9] | ~304.12 g/mol (anhydrous basis for NiCO₃ · 2Ni(OH)₂)[8] |

| Appearance | Light green crystalline powder[1][7] | Light green powder |

| CAS Number | 3333-67-3[3][6][7] | 958638-02-3[8] (for a specific hydrated form) |

Experimental Protocols

Synthesis of this compound via Chemical Precipitation

This protocol describes a common laboratory method for synthesizing this compound nanoparticles.

Objective: To synthesize this compound by reacting a soluble nickel salt with a carbonate source.

Materials:

-

Nickel(II) chloride (NiCl₂) or Nickel(II) sulfate (NiSO₄)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions: Prepare an aqueous solution of a soluble nickel salt, such as nickel(II) chloride or nickel(II) sulfate. Prepare a separate aqueous solution of sodium carbonate.

-

Precipitation: While vigorously stirring the nickel salt solution, slowly add the sodium carbonate solution. A light green precipitate of this compound will form immediately.[3] The reaction for the formation of basic this compound from nickel sulfate is: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄.[2]

-

Digestion: Continue stirring the mixture for a period to allow the precipitate to fully form and age.

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid several times with deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove water without inducing thermal decomposition.

Characterization by Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal decomposition of this compound, which can confirm its composition and purity.

Objective: To determine the thermal stability and decomposition pathway of synthesized this compound.

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of the dried this compound sample into the TGA sample pan.[3]

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a higher temperature (e.g., 830 °C) at a controlled heating rate (e.g., 20 °C/minute) under a controlled atmosphere (e.g., nitrogen or air).[3]

-

Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

-

Analysis: The resulting TGA curve will show weight loss at specific temperatures corresponding to the loss of water (for basic this compound) and the decomposition of carbonate to nickel oxide (NiO) and carbon dioxide (CO₂).[3] The decomposition reaction is: NiCO₃ → NiO + CO₂.[2] The percentage of weight loss can be used to verify the stoichiometry of the original sample.

Synthesis and Decomposition Pathway

The following diagram illustrates the workflow for the synthesis of this compound via precipitation, followed by its thermal decomposition to produce nickel oxide. This is a fundamental process in the production of nickel-based catalysts and materials.

Caption: Synthesis of this compound and its Decomposition.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Large Scale Synthesis of Nickel Oxide (NiO) by Self Propagated Combustion Reaction – Material Science Research India [materialsciencejournal.org]

- 5. Nickel(ii) carbonate [webbook.nist.gov]

- 6. This compound | NiCO3 | CID 18746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enigmatic Emerald-Green Carbonate: A Technical Guide to the Natural Occurrence of Zaratite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of zaratite, a hydrated nickel carbonate of significant interest due to its unique natural occurrences and potential applications. This document summarizes its mineralogical properties, formation environment, and provides hypothetical experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Physicochemical and Mineralogical Properties of Zaratite

Zaratite is a secondary mineral, typically found as an alteration product of primary nickel-bearing minerals.[1] Its vibrant emerald-green color is a key characteristic, owing to its high nickel content.[2] While visually striking, its variable composition and often amorphous nature have led to some debate regarding its status as a distinct mineral species.[3]

Quantitative Mineralogical Data

The following table summarizes the key quantitative data for zaratite, compiled from various mineralogical databases.

| Property | Value | References |

| Chemical Formula | Ni₃(CO₃)(OH)₄·4H₂O | [1][4] |

| Crystal System | Isometric | [3][4] |

| Mohs Hardness | 3 to 3.5 | [3][4][5] |

| Specific Gravity | 2.57 - 2.649 g/cm³ | [3][6] |

| Refractive Index | 1.560 to 1.620 | [6] |

| Unit Cell Parameter (a) | 6.16 Å | [3][4] |

Chemical Composition

The idealized chemical composition of zaratite is presented below. It is important to note that natural samples may contain impurities, most commonly magnesium.[3]

| Element | Percentage by Weight |

| Nickel (Ni) | 46.81% |

| Oxygen (O) | 46.78% |

| Hydrogen (H) | 3.22% |

| Carbon (C) | 3.19% |

| Source: [3] |

Natural Occurrence and Geological Environment

Zaratite is a product of the weathering and alteration of nickel-bearing rocks, particularly ultramafic rocks that have undergone serpentinization.[4][5] Its formation is a secondary process, meaning it develops from the chemical breakdown of pre-existing primary minerals.

Formation Pathway

The formation of zaratite is intrinsically linked to the alteration of primary nickel sulfide and arsenide minerals within serpentinites and other ultramafic bodies. The logical progression of its formation is outlined in the diagram below.

Associated Minerals

Zaratite is frequently found in association with a suite of other secondary minerals, which can serve as indicators of its presence. These include:

Experimental Protocols for Synthesis and Characterization

While detailed experimental protocols for the synthesis of crystalline zaratite are not abundant in the literature, a plausible methodology can be derived from the synthesis of analogous basic nickel carbonates.

Proposed Synthesis of Synthetic Zaratite (Nickel Hydroxycarbonate)

This protocol outlines a precipitation method to synthesize a compound chemically analogous to zaratite.

Objective: To precipitate nickel hydroxycarbonate from an aqueous solution.

Materials:

-

Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium carbonate (Na₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

-

0.1 M Sodium hydroxide (NaOH) solution (for pH adjustment)

-

0.1 M Hydrochloric acid (HCl) solution (for pH adjustment)

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bars

-

pH meter

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Drying oven

Methodology:

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M solution of the chosen nickel salt in deionized water.

-

Prepare a 0.5 M solution of the carbonate source in deionized water.

-

-

Precipitation:

-

Gently heat the nickel salt solution to approximately 40-50°C while stirring.

-

Slowly add the carbonate solution dropwise to the nickel salt solution. A pale green precipitate should form.

-

Continuously monitor the pH of the mixture. Maintain a pH between 7 and 9 by adding small volumes of 0.1 M NaOH or 0.1 M HCl as needed.

-

-

Aging of the Precipitate:

-

Once all the carbonate solution has been added, continue stirring the mixture at a constant temperature for 1-2 hours to allow the precipitate to age and homogenize.

-

-

Filtration and Washing:

-

Allow the precipitate to settle, then decant the supernatant.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the filtered product in a drying oven at a temperature not exceeding 60°C to avoid decomposition.

-

Characterization of Natural and Synthetic Zaratite

A multi-technique approach is recommended for the comprehensive characterization of both natural and synthetic zaratite samples.

Experimental Workflow for Characterization:

Detailed Methodologies:

-

X-Ray Diffraction (XRD): To determine the crystalline phases present in the sample and to calculate unit cell parameters. Samples should be finely powdered and scanned over a 2θ range of 5-70°.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): To observe the morphology of the mineral aggregates (e.g., botryoidal, encrusting) and to obtain semi-quantitative elemental analysis to confirm the presence of nickel, carbon, and oxygen, and to identify any impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, specifically the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as water molecules (H₂O), by their characteristic vibrational frequencies.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the mineral and to quantify the water content by measuring the mass loss as a function of temperature.

Conclusion

Zaratite remains a mineral of interest for its distinctive properties and its role as an indicator of nickel mineralization. While its natural occurrence is tied to specific geological alteration processes, the synthesis of analogous nickel hydroxycarbonates in a laboratory setting is feasible. The experimental protocols and characterization workflows provided in this guide offer a framework for researchers to further investigate this intriguing mineral, potentially unlocking new applications in materials science and beyond.

References

- 1. Zaratite - Wikipedia [en.wikipedia.org]

- 2. Mineralogische Staatssammlung München » October 2025 – Zaratite [msm.snsb.de]

- 3. Nickel–iron hydroxide carbonate precursors in the synthesis of high-dispersity oxides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]

- 6. Zaratite - Encyclopedia [le-comptoir-geologique.com]

An In-depth Technical Guide to the Phases of Nickel Carbonate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different phases of nickel carbonate hydroxide, a compound of significant interest in various fields, including catalysis, energy storage, and as a precursor for nickel-based materials. This document details the structural, thermal, and electrochemical properties of distinct this compound hydroxide phases, along with detailed experimental protocols for their synthesis.

Introduction to this compound Hydroxide Phases

This compound hydroxide is not a single compound but rather a family of hydrated basic nickel carbonates with varying stoichiometry and crystal structures. The general formula can be expressed as xNiCO₃·yNi(OH)₂·zH₂O. The arrangement of carbonate and hydroxide ions, along with the degree of hydration, gives rise to different phases with distinct physicochemical properties. These variations are often a direct result of the synthesis conditions employed. The most commonly cited phases in the literature include:

-

Zaratite (Ni₃(CO₃)(OH)₄·4H₂O): A naturally occurring mineral form of this compound hydroxide.

-

Ni₄CO₃(OH)₆(H₂O)₄: A common industrial basic this compound.

-

Ni₂(CO₃)(OH)₂·4H₂O: A hydrated this compound hydroxide phase.

-

Reevesite-like phases: Layered double hydroxide structures where carbonate ions are intercalated between nickel hydroxide layers.

The phase composition and morphology of this compound hydroxide significantly influence its performance in various applications. For instance, the electrochemical properties, such as specific capacitance, are highly dependent on the crystal structure and surface area.

Comparative Data of this compound Hydroxide Phases

To facilitate comparison, the following tables summarize the key quantitative data for different this compound hydroxide phases based on available literature.

Table 1: Crystallographic Properties

| Phase Formula | Common Name/Analogue | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS/ICDD Reference |

| Ni₃(CO₃)(OH)₄·4H₂O | Zaratite | Isometric | - | a = 6.15-6.164 | - |

| Ni₆Fe²⁺(CO₃)(OH)₁₆·4H₂O | Reevesite | Hexagonal | R3m | a = 6.15-6.164, c = 45.54-45.61 | - |

| Ni₂(CO₃)(OH)₂·4H₂O | - | - | - | - | 00-038-0714 |

Note: Detailed crystallographic data for all phases is not consistently available in the literature. Reevesite is an iron-containing analogue but provides insight into the layered structure of some this compound hydroxide phases.

Table 2: Thermal Decomposition Characteristics

| Phase | Decomposition Step 1 | Decomposition Step 2 | Final Product |

| Basic this compound | Dehydration (loss of H₂O) | Decomposition (loss of H₂O and CO₂) | NiO |

The thermal decomposition of basic this compound typically proceeds in two main stages. The initial stage involves the loss of physically adsorbed and crystalline water at lower temperatures. The second, higher-temperature stage involves the simultaneous decomposition of the carbonate and hydroxide components, releasing carbon dioxide and water vapor to yield nickel(II) oxide (NiO) as the final solid product.

Table 3: Electrochemical Properties

| Phase/Synthesis Condition | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability |

| HMT-derived α-phase (low temp) | ~870 | 1 | 92-96% retention after 1000 cycles |

| Urea-derived (carbonate incorporated) | Order of magnitude lower than HMT-derived | - | Reduced electrochemical activity |

| Ni-Co bimetallic carbonate hydroxide | ~1500 | - | Synergistic redox activity |

HMT: Hexamethylenetetramine

The electrochemical performance of this compound hydroxide is highly sensitive to its phase and the presence of intercalated species. Phases with higher interlayer spacing and lower carbonate incorporation, such as the α-phase of nickel hydroxide which is structurally similar to some this compound hydroxides, tend to exhibit higher specific capacitance. The incorporation of carbonate ions into the structure can block redox-active sites and hinder ion and electron transport, leading to reduced electrochemical performance.

Experimental Protocols

The synthesis method plays a critical role in determining the phase and morphology of the resulting this compound hydroxide. The following are detailed protocols for two common synthesis techniques.

Hydrothermal Synthesis of Ni₂(CO₃)(OH)₂·4H₂O

This method is widely used to produce crystalline this compound hydroxide with controlled morphology.

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Citric acid

-

Deionized (DI) water

Procedure:

-

Prepare a 0.0125 M solution of nickel nitrate hexahydrate by dissolving the appropriate amount in DI water.

-

Prepare a 0.1 M solution of ammonium bicarbonate in DI water.

-

Mix the nickel nitrate and ammonium bicarbonate solutions with stirring for 10 minutes.

-

Adjust the pH of the resulting solution to approximately 6.5 by adding a 0.1 g/mL solution of citric acid dropwise while stirring.

-

Transfer the final solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120°C in an oven and maintain this temperature overnight.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product thoroughly with DI water and ethanol several times to remove any unreacted reagents and byproducts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

Co-precipitation Synthesis of Basic this compound

Co-precipitation is a versatile method for producing basic nickel carbonates, often as precursors for other nickel compounds.

Materials:

-

Nickel sulfate hexahydrate (NiSO₄·6H₂O) or Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)